
beta-HomoTyr(Me)-Ome
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta-HomoTyr(Me)-Ome: is a derivative of beta-homo amino acids, which are analogs of standard amino acids. In these compounds, the carbon skeleton is lengthened by the insertion of one carbon atom immediately after the acid group. This modification can enhance the pharmacological properties of bioactive peptides, such as increasing their biological half-life, potency, selectivity, and reducing toxicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-HomoTyr(Me)-Ome typically involves the protection of functional groups, elongation of the carbon chain, and subsequent deprotection. For example, the synthesis might start with the protection of the amino group using a Boc (tert-butoxycarbonyl) group, followed by the elongation of the carbon chain using a Grignard reaction or other suitable methods. The final step involves deprotection to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for various applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions: beta-HomoTyr(Me)-Ome can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to convert carbonyl groups to alcohols or amines.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, beta-HomoTyr(Me)-Ome is used as a building block for the synthesis of complex peptides and proteins. Its unique structure allows for the creation of peptides with enhanced stability and biological activity .
Biology: In biology, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its incorporation into peptides can help elucidate the mechanisms of these interactions .
Medicine: In medicine, this compound is used in the development of therapeutic peptides. These peptides can be used to treat various diseases, including cancer, diabetes, and infectious diseases .
Industry: In industry, this compound is used in the production of pharmaceuticals and biotechnological products. Its unique properties make it suitable for use in various industrial applications .
Wirkmechanismus
The mechanism of action of beta-HomoTyr(Me)-Ome involves its incorporation into peptides and proteins, where it can enhance their stability and biological activity. The molecular targets and pathways involved depend on the specific peptide or protein into which it is incorporated .
Vergleich Mit ähnlichen Verbindungen
- beta-HomoAla
- beta-HomoArg
- beta-HomoAsn
- beta-HomoAsp
- beta-HomoGln
- beta-HomoGlu
- beta-HomoIle
- beta-HomoLeu
- beta-HomoLys
- beta-HomoMet
- beta-HomoPhe
- beta-HomoPro
- beta-HomoSer
- beta-HomoThr
- beta-HomoTrp
- beta-HomoVal
Uniqueness: beta-HomoTyr(Me)-Ome is unique due to its specific structure, which includes a methyl group and an ester group. This structure allows for unique interactions with biological molecules, enhancing its pharmacological properties compared to other beta-homo amino acids .
Eigenschaften
Molekularformel |
C12H17NO3 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate |
InChI |
InChI=1S/C12H17NO3/c1-15-11-5-3-9(4-6-11)7-10(13)8-12(14)16-2/h3-6,10H,7-8,13H2,1-2H3/t10-/m0/s1 |
InChI-Schlüssel |
VEXRGRMUCXWTMY-JTQLQIEISA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C[C@@H](CC(=O)OC)N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(CC(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


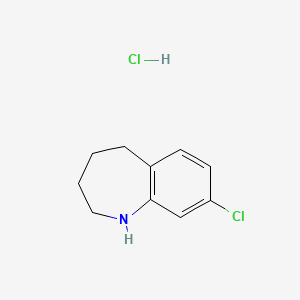
![Methyl 2-(3-azabicyclo[3.2.1]octan-8-yl)acetate](/img/structure/B13460565.png)
![methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B13460576.png)
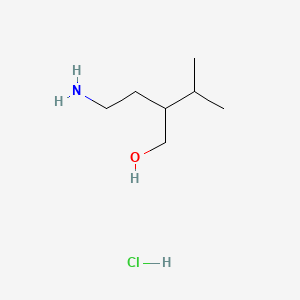

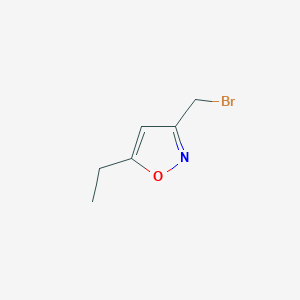
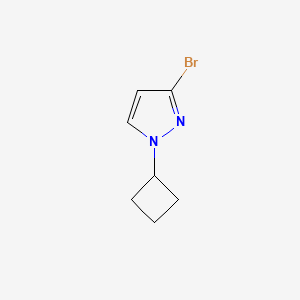
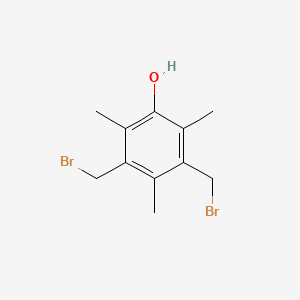
![1-Azaspiro[3.5]nonan-7-one](/img/structure/B13460600.png)

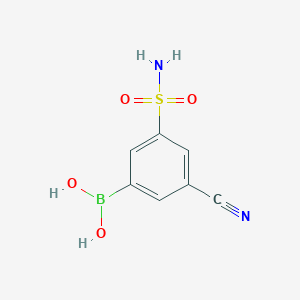
![1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione](/img/structure/B13460630.png)
![{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazinehydrochloride](/img/structure/B13460646.png)
![bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B13460651.png)
